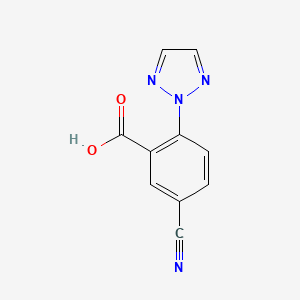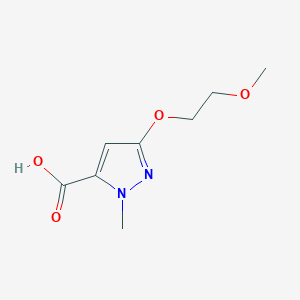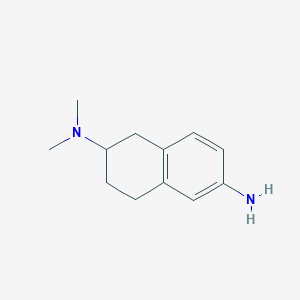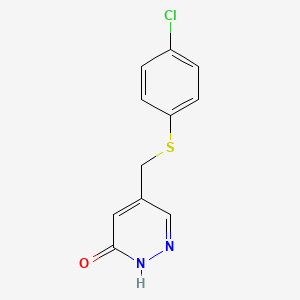![molecular formula C15H15N3O B8431792 2-ethyl-9-methyl-4,9,15-triazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one](/img/structure/B8431792.png)
2-ethyl-9-methyl-4,9,15-triazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5,11-Dihydro-11-ethyl-5-methyldipyrido[3,2-b:2’,3’-e]azepine-6-one is a heterocyclic compound that belongs to the class of dipyridoazepines This compound is characterized by its unique structure, which includes two pyridine rings fused to an azepine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5,11-Dihydro-11-ethyl-5-methyldipyrido[3,2-b:2’,3’-e]azepine-6-one typically involves the condensation of appropriate pyridine derivatives under specific reaction conditions. One common method involves the Claisen–Schmidt condensation reaction of 3,5-diacetyl-2,6-dimethylpyridine with salicylic aldehyde in the presence of an acid . This reaction leads to the formation of the desired azepine ring through intramolecular cyclization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Benchchem offers qualified products for this compound, indicating its availability for industrial applications.
化学反応の分析
Types of Reactions
5,11-Dihydro-11-ethyl-5-methyldipyrido[3,2-b:2’,3’-e]azepine-6-one undergoes various chemical reactions, including:
Oxidation: The compound can be selectively oxidized at the methylene group of the oxocine ring using selenous acid.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the pyridine rings.
Substitution: The compound can undergo substitution reactions, particularly at the pyridine rings, to introduce different substituents.
Common Reagents and Conditions
Oxidation: Selenous acid is commonly used for selective oxidation.
Reduction: Common reducing agents include hydrogen gas in the presence of a catalyst.
Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with selenous acid leads to the formation of a carbonyl group at the methylene position .
科学的研究の応用
5,11-Dihydro-11-ethyl-5-methyldipyrido[3,2-b:2’,3’-e]azepine-6-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound’s structure allows it to interact with various biological targets, making it useful in biochemical studies.
Medicine: Its potential therapeutic properties are being explored for the development of new drugs.
Industry: The compound is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 5,11-Dihydro-11-ethyl-5-methyldipyrido[3,2-b:2’,3’-e]azepine-6-one involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The exact pathways involved depend on the specific application and target. For example, its structural similarity to integrastatin suggests potential interactions with integrase enzymes .
類似化合物との比較
Similar Compounds
- 5-Methyl-11-ethyl-5,11-dihydro-6H-dipyrido[3,2-b:2’,3’-e][1,4]diazepine-6-one .
Nevirapine: 11-Cyclopropyl-5,11-dihydro-4-methyl-6H-dipyrido[3,2-b:2’,3’-e][1,4]diazepin-6-one.
Uniqueness
5,11-Dihydro-11-ethyl-5-methyldipyrido[3,2-b:2’,3’-e]azepine-6-one is unique due to its specific substitution pattern and the presence of an azepine ring. This structural uniqueness imparts distinct chemical and biological properties, making it valuable for various applications.
特性
分子式 |
C15H15N3O |
|---|---|
分子量 |
253.30 g/mol |
IUPAC名 |
2-ethyl-9-methyl-4,9,15-triazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one |
InChI |
InChI=1S/C15H15N3O/c1-3-10-13-11(6-4-8-16-13)15(19)18(2)12-7-5-9-17-14(10)12/h4-10H,3H2,1-2H3 |
InChIキー |
ZCWYJKQOBJCWSN-UHFFFAOYSA-N |
正規SMILES |
CCC1C2=C(C=CC=N2)C(=O)N(C3=C1N=CC=C3)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[2-(1,3-Dihydro-1-hydroxy-2,1-benzoxaborol-6-yloxy)]acetaldehyde](/img/structure/B8431717.png)












